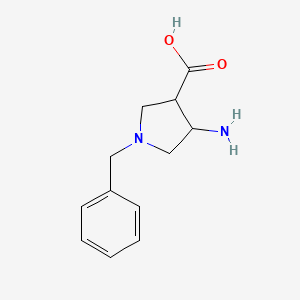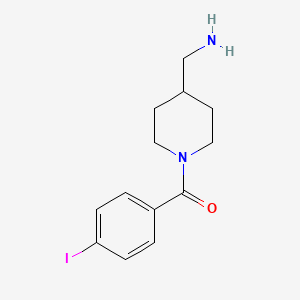
(4-(Aminomethyl)piperidin-1-yl)(4-iodophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Aminomethyl)piperidin-1-yl)(4-iodophenyl)methanone: is an organic compound that belongs to the class of phenylpiperidines It consists of a piperidine ring attached to a phenyl group, with an aminomethyl substituent on the piperidine ring and an iodophenyl group on the methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Aminomethyl)piperidin-1-yl)(4-iodophenyl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination reactions.
Attachment of the Iodophenyl Group: The iodophenyl group can be introduced through halogenation reactions, such as iodination of a phenyl precursor.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It may serve as a building block for the synthesis of advanced materials with unique properties.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and biochemical pathways.
Medicine:
Drug Development:
Industry:
Polymer Synthesis: The compound can be used in the synthesis of polymers with specific functional groups, enhancing their properties for industrial applications.
Mécanisme D'action
The mechanism of action of (4-(Aminomethyl)piperidin-1-yl)(4-iodophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with target molecules, while the iodophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
(4-(Dimethylamino)piperidin-1-yl)(2-iodophenyl)methanone: This compound has a dimethylamino group instead of an aminomethyl group, which may alter its reactivity and interactions.
(4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone: Lacks the iodine atom, which can affect its chemical properties and applications.
Uniqueness:
Iodine Substitution: The presence of the iodine atom in (4-(Aminomethyl)piperidin-1-yl)(4-iodophenyl)methanone imparts unique reactivity and potential for further functionalization.
Aminomethyl Group: The aminomethyl group provides opportunities for hydrogen bonding and other interactions, enhancing its versatility in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C13H17IN2O |
|---|---|
Poids moléculaire |
344.19 g/mol |
Nom IUPAC |
[4-(aminomethyl)piperidin-1-yl]-(4-iodophenyl)methanone |
InChI |
InChI=1S/C13H17IN2O/c14-12-3-1-11(2-4-12)13(17)16-7-5-10(9-15)6-8-16/h1-4,10H,5-9,15H2 |
Clé InChI |
VEPJWKYRFXDZFS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CN)C(=O)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3,5-bis(trifluoromethyl)benzoate](/img/structure/B13549137.png)
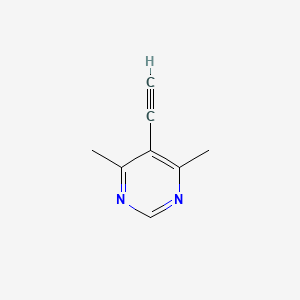
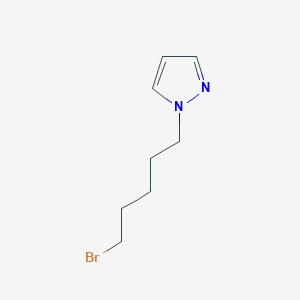
![5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B13549154.png)

![1-[2-(Morpholin-4-yl)ethyl]cyclopropan-1-aminedihydrochloride](/img/structure/B13549158.png)
![1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylicacid](/img/structure/B13549164.png)
![[Bromo(isocyanato)methyl]benzene](/img/structure/B13549180.png)
![(2R)-1-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13549191.png)
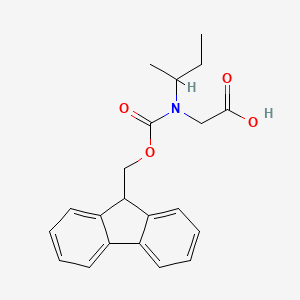
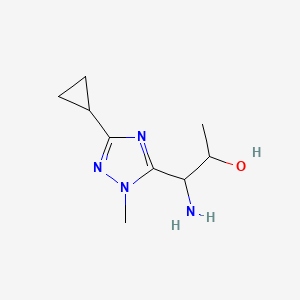
![2-Amino-2-(1H-benzo[d]imidazol-5-yl)ethan-1-ol](/img/structure/B13549210.png)
